molecular formula C18H17NS B2671323 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 338749-88-5

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline

Cat. No. B2671323
CAS RN: 338749-88-5
M. Wt: 279.4
InChI Key: RRKPSWRXBKRCBQ-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline is a chemical compound with the molecular formula C18H17NS . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4 and 8 positions with methyl groups and at the 2 position with a (4-methylphenyl)sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline are not fully detailed in the search results. The molecular weight is reported to be 279.399 Da .

Scientific Research Applications

Pharmaceutical Research

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Many pharmacological compounds, including saquinavir and chloroquine, have been marketed as quinoline molecules with good anti-viral and anti-parasitic properties .

Anti-Viral Properties

Quinoline molecules have shown good anti-viral properties . This makes them valuable in the development of medications to treat viral infections.

Anti-Parasitic Properties

Quinoline molecules have also demonstrated anti-parasitic properties . This suggests potential applications in the treatment of parasitic diseases.

Anti-Cancer Properties

Quinoline derivatives have inhibitory effects on cancer . This suggests that they could be used in the development of new cancer treatments.

Treatment of Alzheimer’s Disease

Quinoline acyl chalcone derivatives have significant AChE inhibitory activity . This suggests potential applications in the treatment of Alzheimer’s disease.

Anti-Inflammatory Properties

Quinoline derivatives have shown inhibitory effects on inflammation . This suggests potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

4,8-dimethyl-2-(4-methylphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS/c1-12-7-9-15(10-8-12)20-17-11-14(3)16-6-4-5-13(2)18(16)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPSWRXBKRCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline

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